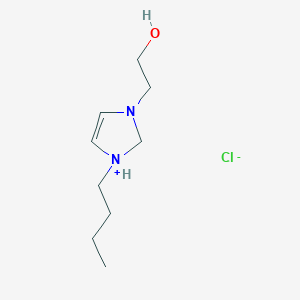
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid that has garnered significant interest due to its unique properties. Ionic liquids are salts that are liquid at or near room temperature and are composed of organic cations and inorganic or organic anions. This particular compound is known for its low melting point, high thermal stability, and negligible vapor pressure, making it an attractive alternative to traditional solvents in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole with butyl chloride, followed by the introduction of a hydroxyethyl group. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like acetonitrile or toluene at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to minimize impurities and maximize efficiency. The final product is typically purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The chloride anion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Metathesis reactions often involve the use of silver salts or other halide sources.
Major Products
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is a reduced imidazolium derivative.
Substitution: The major products are new ionic liquids with different anions.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique solvation properties.
Biology: It has been studied for its potential use in biocatalysis and enzyme stabilization.
Medicine: Research is ongoing into its potential as a drug delivery agent and its antimicrobial properties.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, and in processes such as electroplating and battery production.
Wirkmechanismus
The mechanism by which 1-butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride exerts its effects is largely dependent on its ionic nature. The cation interacts with various molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution. The chloride anion can also participate in nucleophilic substitution reactions, further expanding the compound’s utility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-(2-hydroxyethyl)imidazolium bromide
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the hydroxyethyl group, which enhances its hydrogen bonding capacity and solubility in polar solvents. This functional group also imparts additional reactivity, making it suitable for a broader range of chemical transformations compared to its analogs.
Eigenschaften
CAS-Nummer |
444723-74-4 |
|---|---|
Molekularformel |
C9H19ClN2O |
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
2-(1-butyl-1,2-dihydroimidazol-1-ium-3-yl)ethanol;chloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-3-4-10-5-6-11(9-10)7-8-12;/h5-6,12H,2-4,7-9H2,1H3;1H |
InChI-Schlüssel |
MGZFKCKWIRPETH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+]1CN(C=C1)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


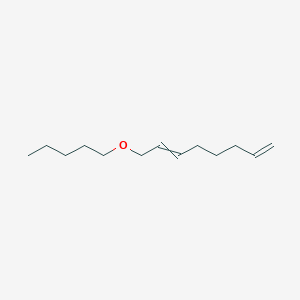
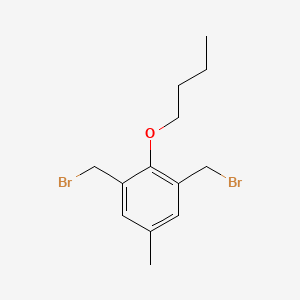
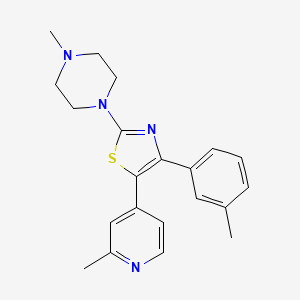

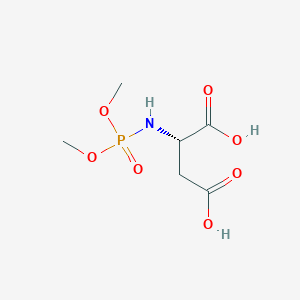
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)

![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)

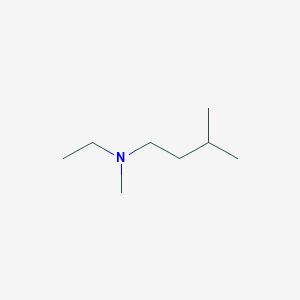
![5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14235047.png)
![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
![Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-](/img/structure/B14235051.png)
![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione](/img/structure/B14235060.png)
